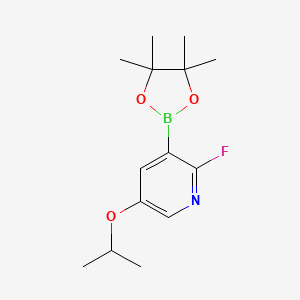2-Fluoro-5-isopropoxypyridine-3-boronic acid pinacol ester
CAS No.:
Cat. No.: VC13797392
Molecular Formula: C14H21BFNO3
Molecular Weight: 281.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H21BFNO3 |
|---|---|
| Molecular Weight | 281.13 g/mol |
| IUPAC Name | 2-fluoro-5-propan-2-yloxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
| Standard InChI | InChI=1S/C14H21BFNO3/c1-9(2)18-10-7-11(12(16)17-8-10)15-19-13(3,4)14(5,6)20-15/h7-9H,1-6H3 |
| Standard InChI Key | ZRURDFITGPLWCE-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2F)OC(C)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2F)OC(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-fluoro-5-isopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, reflects its heterocyclic pyridine core substituted with fluorine at position 2, an isopropoxy group at position 5, and a pinacol boronic ester at position 3 . The pinacol ester (1,3,2-dioxaborolane) stabilizes the boronic acid, enhancing its shelf life and reactivity in anhydrous conditions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 281.14 g/mol | |
| Purity | 95–96% | |
| Storage Conditions | Ambient temperature |
Synthesis and Manufacturing
General Synthetic Routes
The synthesis of 2-fluoro-5-isopropoxypyridine-3-boronic acid pinacol ester typically involves a multi-step protocol:
-
Halogenation: Introduction of fluorine at position 2 of the pyridine ring via electrophilic substitution or halogen exchange.
-
Etherification: Installation of the isopropoxy group at position 5 using isopropyl alcohol under Mitsunobu conditions or nucleophilic aromatic substitution.
-
Borylation: Conversion of the boronic acid to the pinacol ester via reaction with pinacol in the presence of a dehydrating agent .
Industrial-Scale Production
Large-scale manufacturing requires stringent control over reaction conditions to minimize byproducts. Apollo Scientific and AstaTech employ continuous-flow reactors to enhance yield and purity, as evidenced by their product specifications . The compound’s CAS number, 452972-14-4 (for a related analog) and MDL number MFCD31696108, ensure traceability in regulatory documentation .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
This boronic ester is a cornerstone in C–C bond-forming reactions. For example, coupling with aryl halides under palladium catalysis yields biaryl structures prevalent in drug candidates. The fluorine substituent modulates electronic effects, while the isopropoxy group enhances solubility during reaction workup .
| Supplier | Purity | Quantity | Price |
|---|---|---|---|
| AstaTech | 95% | 0.25 g | $289.00 |
| Sigma-Aldrich | 95% | 250 mg | $231.15 |
| BoronPharm | 96% | Custom | Quote-Based |
Recent Advances and Future Directions
Catalytic Innovations
Recent studies explore nickel-catalyzed couplings as a cost-effective alternative to palladium, though yields remain suboptimal for this specific boronic ester .
Green Chemistry Initiatives
Efforts to minimize solvent waste in Suzuki reactions could enhance the compound’s sustainability profile. Microwave-assisted syntheses are under investigation to reduce reaction times .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume